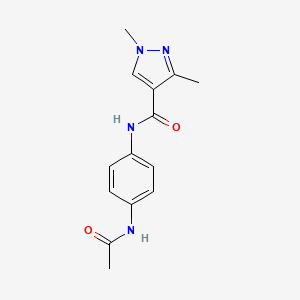

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-9-13(8-18(3)17-9)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-8H,1-3H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQKTLDYVOWVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever generation. Therefore, the inhibition of this pathway leads to a reduction in these responses.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate symptoms associated with inflammatory conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions. It is recommended to store the compound at 2-8°C in an airtight container, protected from light. After opening, the concentration may change due to loss of solvent

Biological Activity

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetamidophenyl group and a carboxamide functional group. Its molecular formula is C12H14N4O2, and it exhibits characteristics typical of pyrazole derivatives, which are known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluating various derivatives showed that modifications on the pyrazole scaffold significantly influenced their cytotoxicity against cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity : The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay. Results indicated that it exhibited moderate cytotoxic effects with a post-treatment viability ranging from 64% to 86% depending on the specific derivative and substituents used .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring was found to enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced viability in A549 cells (64% and 61% respectively) compared to the parent compound .

Antimicrobial Activity

The antimicrobial properties of this compound were also evaluated against multidrug-resistant strains.

Key Findings:

- Resistance Profiles : The compound demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as an antimicrobial agent against resistant pathogens .

- Minimum Inhibitory Concentration (MIC) : While certain derivatives showed no activity against Gram-negative bacteria, others exhibited promising MIC values against Gram-positive strains, indicating its potential utility in treating infections caused by resistant bacteria .

Comparative Analysis Table

| Activity Type | Compound Tested | Key Results |

|---|---|---|

| Anticancer | This compound | Moderate cytotoxicity; reduced A549 viability |

| Antimicrobial | This compound | Effective against MRSA; no activity against Gram-negative bacteria |

Case Studies

- Anticancer Efficacy : In one case study, derivatives of this compound were synthesized and tested for their ability to induce apoptosis in cancer cells. The results indicated that specific modifications led to enhanced apoptosis markers, suggesting a mechanism of action that warrants further investigation .

- Antimicrobial Resistance : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of MRSA. The findings revealed that certain derivatives could inhibit bacterial growth effectively, highlighting their potential as new therapeutic agents in the fight against antibiotic resistance .

Comparison with Similar Compounds

Role of Substituents on the Aromatic Ring

- Electron-Withdrawing Groups (EWGs): Compounds with trifluoro (9a) or chloro (9g) substituents exhibit superior fungicidal activity compared to non-halogenated analogs. The EC₅₀ of 9g (1.31 µg/mL) suggests that chloro groups enhance target binding, likely through hydrophobic and electronic effects .

- Fluorine Substitution: Penflufen’s 5-fluoro modification improves metabolic stability and target affinity, contributing to its commercial viability as a fungicide .

Impact of the Carbamoyl Linker

Scaffold Flexibility

- Biphenyl vs. Monophenyl Scaffolds: Biphenyl derivatives (e.g., 9a, 9g) show enhanced activity over monophenyl analogs due to increased hydrophobic interactions with SDH’s ubiquinone-binding site .

Q & A

Basic: What synthetic methodologies are recommended for N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this approach, researchers can substitute phenylhydrazine with 4-acetamidophenylhydrazine and introduce dimethyl groups at the pyrazole ring. Post-synthesis, column chromatography or recrystallization (as in , where m.p. 178–247°C were reported for similar compounds) ensures purity.

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH groups in carboxamide).

- High-resolution mass spectrometry (HR-MS) for molecular weight verification (e.g., used HR-MS for deuterated analogs).

- X-ray crystallography (as in for pyrazole-carboxylic acid derivatives) to resolve stereochemical ambiguities.

- HPLC with UV detection (≥95% purity threshold) to assess impurities, especially given the absence of vendor-provided analytical data for similar compounds .

Advanced: How can researchers address low aqueous solubility during in vitro assays?

Low solubility (common in pyrazole-carboxamides, as noted in ) can be mitigated by:

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at non-critical positions while preserving bioactivity. highlights deuterated analogs to improve metabolic stability.

- Formulation : Use co-solvents (DMSO <1%) or nanoemulsions. For in vivo studies, suggests prodrug strategies (e.g., esterification of carboxamide).

- Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present.

Advanced: What experimental designs optimize selectivity studies for enzyme inhibition?

To assess selectivity:

- Competitive binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities against off-target enzymes .

- Kinetic studies : Compare IC₅₀ values under varied substrate concentrations (e.g., Lineweaver-Burk plots).

- Structural analogs : Test derivatives (e.g., ’s isoxazole-pyrazole hybrids) to identify critical substituents for target interaction.

Advanced: How should contradictions in biochemical assay data (e.g., IC₅₀ variability) be resolved?

- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence polarization and enzymatic activity assays).

- Control standardization : Ensure consistent buffer pH, temperature, and co-solvent concentrations (DMSO variability can alter enzyme kinetics).

- Data normalization : Reference internal standards (e.g., ’s deuterated compounds) to correct for batch-to-batch variability.

Basic: What spectroscopic and computational tools predict molecular interactions?

- FT-IR spectroscopy : Identify hydrogen bonding between the carboxamide group and biological targets (e.g., NH stretching at ~3300 cm⁻¹) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., applied docking to pyrazole-isoxazole hybrids).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What strategies enhance pharmacokinetic properties for in vivo studies?

- Prodrug design : Mask polar groups (e.g., carboxamide → ester) to improve bioavailability, as seen in deuterated analogs .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification.

- Lipinski’s Rule compliance : Ensure logP <5, molecular weight <500 Da, and ≤10 H-bond acceptors/donors.

Advanced: How can researchers link mechanistic studies to broader biological pathways?

- Transcriptomics/proteomics : Correlate compound exposure with gene/protein expression changes (e.g., RNA-seq for enzyme targets).

- Pathway enrichment analysis : Tools like DAVID or KEGG mapper identify affected pathways (e.g., apoptosis, inflammation).

- CRISPR screening : Validate target relevance by knocking out putative enzymes and assessing resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.